![molecular formula C7F12O3 B095496 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride CAS No. 19190-57-9](/img/structure/B95496.png)

2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

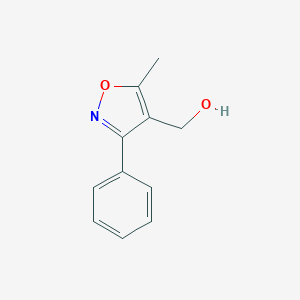

2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride is a useful research compound. Its molecular formula is C7F12O3 and its molecular weight is 360.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activation and Transformation of Fluorinated Compounds

Recent advances in the activation of C-F bonds in aliphatic fluorides offer new methodologies for synthesizing fluorinated building blocks and versatile non-fluorinated products. This involves the activation of a C-F bond through various methods, including Lewis acid, Bronsted superacids, hydrogen bonding, transition-metal mediation, and rare earth metals. Such processes enable partial reduction of fluorine groups and the transformation of monofluorinated, difluorinated, and trifluorinated olefins into synthetically valuable molecules (Shen et al., 2015).

Environmental Impact and Health Concerns of Fluorinated Compounds

Fluorine's widespread distribution in the environment and its incorporation into industrial and consumer applications necessitate understanding its health impacts. While low concentrations of fluoride in drinking water can prevent dental caries, excessive exposure has been linked to adverse health effects, including fluorosis and potential toxicity to multiple organs. The presence of fluoride in the environment, due to industrial activities or natural occurrences, highlights the need for careful management and the reconsideration of artificial water fluoridation practices globally (Peckham & Awofeso, 2014; Şan, Dey, & Giri, 2016).

Novel Fluorinated Scaffolds in Synthesis

Nonafluorobutanesulfonates have emerged as cost-effective intermediates for transition metal-catalyzed reactions, offering advantages over commonly used triflates in organic synthesis. These fluorinated scaffolds facilitate the production of alkenyl and aryl fluorinated compounds through various catalyzed processes, demonstrating the potential for more environmentally benign and economically viable fluorination strategies in industrial and laboratory settings (Hoegermeier & Reissig, 2009).

Electrofluorination and Organic Synthesis

The electrofluorination of organic compounds provides a pathway for introducing fluorine into organic molecules, offering insights into the mechanistic aspects of fluorination processes. This method facilitates the synthesis of fluorinated compounds with potential applications in various domains, including pharmaceuticals and materials science (Gambaretto et al., 1982).

Safety And Hazards

Like all chemicals, fluorinated compounds must be handled with care. They can pose various risks, such as flammability and toxicity. Always refer to the material safety data sheet (MSDS) for specific safety information23.

Orientations Futures

The field of fluorinated compounds is a dynamic area of research, with new synthetic methods and applications being developed. Future directions may include the development of more efficient synthetic methods, the design of new fluorinated materials, and the exploration of novel applications in areas such as medicinal chemistry and materials science1.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when making decisions based on this information.

Propriétés

IUPAC Name |

2,2,3,3,4,4-hexafluoro-4-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxybutanoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F12O3/c8-1(20)3(10,11)5(13,14)7(18,19)22-4(12,2(9)21)6(15,16)17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEZTIJYMZUPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(C(=O)F)(F)F)(F)F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460361 |

Source

|

| Record name | 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride | |

CAS RN |

19190-57-9 |

Source

|

| Record name | 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)

![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)

![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)

![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)